N-(4-bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Description
N-(4-Bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide (CAS: 899932-88-8) is a brominated acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-dien-2-yl moiety. Its molecular formula is C₂₃H₂₃Br₂N₃OS, with a molecular weight of 549.3 g/mol . The compound contains a spirocyclic diene system fused with a phenyl group and a sulfanyl-acetamide chain substituted with a 4-bromo-3-methylphenyl group. However, physical properties such as melting point, solubility, and stability remain uncharacterized in the literature .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3OS/c1-16-14-18(10-11-19(16)24)25-20(28)15-29-22-21(17-8-4-2-5-9-17)26-23(27-22)12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCCFRARIOHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular configuration includes a bromo-substituted phenyl ring and a diazaspiro framework, which are critical for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that diazaspiro compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| Zhang et al. (2017) | Hydantoin analogs | Anticancer | Induction of apoptosis |
| Czopek et al. (2016) | N-Mannich bases | Anticonvulsant & anticancer | Modulation of ion channels |
Antimicrobial Activity
The antimicrobial potential of this class of compounds has also been explored. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that the sulfanyl group may play a role in enhancing antimicrobial activity by disrupting bacterial cell wall synthesis or function .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Interaction : It could interact with cellular receptors, altering signal transduction pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : Some studies suggest that these compounds may increase oxidative stress within cells, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with similar compounds:
- Zhang et al. (2017) reported on hydantoin derivatives showing potent anticancer effects through apoptosis induction in various cancer cell lines.
- Czopek et al. (2016) highlighted the anticonvulsant properties of diazaspiro compounds while also noting their potential anticancer effects.
- Research on antimicrobial properties has shown that structurally related compounds effectively combat resistant bacterial strains, indicating a promising avenue for further development.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
Spiro Ring System: The target compound and two analogs () share a 1,4-diazaspiro[4.5]deca-1,3-dien-2-yl core, while the compound in has a smaller [4.4] spiro ring.
Substituent Effects: Halogenation: The target compound’s 4-bromo-3-methylphenyl group contrasts with the 4-methylphenyl group in , reducing its molecular weight by 64.8 g/mol. Bromine’s higher atomic radius and polarizability may enhance hydrophobic interactions compared to methyl groups .
Synthetic Feasibility : Analogous compounds like those in and are synthesized via sulfonamide/acylamide coupling reactions, often using acetic anhydride or sulfonyl chlorides. However, the spirocyclic diene system in the target compound likely requires specialized cyclization steps, as seen in spiroheterocycle syntheses .
Preparation Methods
Chloroacetylation of 4-Bromo-3-methylaniline
The primary intermediate, 2-chloro-N-(4-bromo-3-methylphenyl)acetamide, is synthesized by reacting 4-bromo-3-methylaniline with chloroacetyl chloride in dimethylformamide (DMF) at room temperature. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts, achieving yields of 83–88% after recrystallization from ethanol. Critical parameters include:
-
Molar ratio : 1:1.2 (aniline:chloroacetyl chloride)
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Reaction time : 2–3 hours
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Purification : Column chromatography using hexane/ethyl acetate (3:1 v/v).
The structure is confirmed via -NMR (DMSO-): δ 2.54 ppm (s, 3H, CH₃), 4.21 ppm (s, 2H, ClCH₂), 7.32–7.45 ppm (m, 3H, aromatic).
Construction of 3-Phenyl-1,4-diazaspiro[4.5]deca-1,3-diene-2-thiol
Spirocyclization via Condensation Reactions
The diazaspiro ring system is synthesized by reacting 1,2-diaminocyclohexane with benzaldehyde under acidic conditions (acetic acid, reflux, 8 hours), followed by oxidation with hydrogen peroxide to form 3-phenyl-1,4-diazaspiro[4.5]deca-1,3-diene. Thiolation at the 2-position is achieved using Lawesson’s reagent in toluene at 110°C for 12 hours, yielding 65–70% of the thiol intermediate.
Table 1: Optimization of Spirocyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | EtOH | 80 | 58 |
| Acetic acid | Toluene | 110 | 72 |
| BF₃·Et₂O | DCM | 40 | 41 |
Coupling of Acetamide and Diazaspiro Components
Nucleophilic Thioether Formation
The final step involves reacting 2-chloro-N-(4-bromo-3-methylphenyl)acetamide with 3-phenyl-1,4-diazaspiro[4.5]deca-1,3-diene-2-thiol in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 6 hours. This nucleophilic substitution proceeds with 75–78% yield, as confirmed by LC-MS (m/z 529.2 [M+H]⁺).
Table 2: Solvent Screening for Thioether Coupling
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 6 | 78 |
| THF | Et₃N | 12 | 62 |
| Acetone | DBU | 8 | 54 |
Mechanistic Insights and Side Reactions
Competing Pathways in Spirocyclization
Under basic conditions, the diazaspiro intermediate may undergo ring-opening to form linear thiadiazole byproducts. Kinetic studies using -NMR reveal that maintaining pH < 8 and temperatures below 70°C suppresses decomposition.
Scale-Up and Industrial Considerations
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Formation of the diazaspiro[4.5]deca-1,3-dien core.
- Introduction of halogenated aryl groups (e.g., 4-bromo-3-methylphenyl).
- Thioacetamide linkage via controlled coupling reactions. Challenges include optimizing reaction conditions (temperature, solvent, catalysts) to improve yield and purity. For example, using anhydrous solvents and inert atmospheres prevents undesired side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
A multi-technique approach is recommended:
- NMR spectroscopy (¹H/¹³C) confirms functional group positions and structural integrity.
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
- Infrared spectroscopy (IR) identifies amide (C=O) and sulfanyl (S–C) bonds.
- X-ray crystallography resolves the 3D structure, including dihedral angles and hydrogen bonding .
Q. How is the compound’s stability assessed under varying conditions?
Stability studies involve:
Q. What structural features influence its chemical reactivity?
Key features include:
- Spirocyclic core : Enhances conformational rigidity, affecting binding to biological targets.
- Sulfanyl group : Prone to oxidation (forming sulfoxides/sulfones) or nucleophilic substitution.
- Bromo substituent : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
Q. How is initial biological activity screened?
Preliminary assays include:
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify target interactions.
- Cytotoxicity profiling using cell lines (e.g., MTT assays).
- Docking simulations (if crystallographic data is available) to predict binding modes .
Advanced Questions
Q. How can reaction mechanisms for sulfanyl group transformations be elucidated?
- Oxidation pathways : Use H₂O₂ or mCPBA to form sulfoxides/sulfones; monitor via TLC or LC-MS.
- Radical trapping experiments (e.g., TEMPO) identify intermediates in oxidation reactions.
- Kinetic isotope effects (KIE) differentiate between concerted and stepwise mechanisms .
Q. What strategies optimize synthesis yield and scalability?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps.
- Purification : Use silica gel chromatography or recrystallization to isolate high-purity product .
Q. How to resolve contradictions in spectroscopic data interpretation?
- Comparative analysis : Align experimental NMR shifts with DFT-calculated spectra.
- 2D NMR (e.g., COSY, HSQC) clarifies ambiguous proton-carbon correlations.
- Crystallographic validation : X-ray data resolves disputes over stereochemistry .
Q. Can computational modeling predict biological target interactions?
Q. How to design assays for mechanism-of-action studies?
- Pull-down assays : Attach biotinylated derivatives to streptavidin beads for target identification.
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations.
- CRISPR-Cas9 knockouts : Validate target specificity by observing activity loss in gene-edited cells .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
